2-Chloroethyl methacrylate

Anionic polymerization Block copolymers Living polymerization

2-Chloroethyl methacrylate (CEMA; CAS 1888-94-4) is a functional methacrylate monomer characterized by a chloroethyl ester side chain. It appears as a clear, colorless liquid with a boiling point of 59-60°C at 8 mmHg and a density of approximately 1.1635 g/cm³.

Molecular Formula C6H9ClO2
Molecular Weight 148.59 g/mol
CAS No. 1888-94-4
Cat. No. B158982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroethyl methacrylate
CAS1888-94-4
Molecular FormulaC6H9ClO2
Molecular Weight148.59 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCCl
InChIInChI=1S/C6H9ClO2/c1-5(2)6(8)9-4-3-7/h1,3-4H2,2H3
InChIKeyGPOGMJLHWQHEGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroethyl Methacrylate (CAS 1888-94-4): Core Properties and Functional Monomer Role in Polymer Synthesis


2-Chloroethyl methacrylate (CEMA; CAS 1888-94-4) is a functional methacrylate monomer characterized by a chloroethyl ester side chain. It appears as a clear, colorless liquid with a boiling point of 59-60°C at 8 mmHg and a density of approximately 1.1635 g/cm³ . As a key building block in polymer chemistry, CEMA serves primarily as a monomer for the synthesis of homopolymers and copolymers with applications in coatings, adhesives, and biomedical materials . The compound is typically supplied stabilized with 400-600 ppm hydroquinone to prevent premature polymerization .

Functional monomer for homopolymer and copolymer syntheses
Chloroethyl side chain for post-polymerization modification studies
Stabilized supply supports ambient storage and handling

Why 2-Chloroethyl Methacrylate Cannot Be Replaced by Non-Halogenated or Alternative Haloalkyl Methacrylates


Substituting 2-chloroethyl methacrylate (CEMA) with other methacrylate monomers—even those bearing different halogen atoms or alkyl chain lengths—introduces critical changes in polymerization behavior, polymer architecture, and material properties. The chloroethyl group is not merely a functional handle; it directly influences monomer reactivity ratios in copolymerization [1], determines the surface segregation of polymer films [2], and dictates the stability of propagating chain ends in living anionic polymerization [3]. Replacing CEMA with 2-hydroxyethyl methacrylate (HEMA) alters surface hydrophilicity and functional group presentation [2], while switching to 2-bromoethyl methacrylate (BEMA) compromises anionic block copolymer synthesis due to chain-end instability [3]. The following evidence demonstrates that CEMA occupies a unique performance niche among methacrylate monomers.

Replacing CEMA with HEMA may alter surface functional group presentation and interfacial properties.

BEMA or IEMA may not support anionic block copolymerization due to chain-end instability.

Non-chloroethyl methacrylates typically exhibit different reactivity ratios, which can shift copolymer composition profiles.

Quantitative Differentiation of 2-Chloroethyl Methacrylate: Comparator-Based Performance Evidence


Anionic Block Copolymer Synthesis: CEMA Enables Successful Block Formation While Bromo and Iodo Analogs Fail

In anionic block copolymerization via sequential monomer addition, 2-chloroethyl methacrylate (CEMA) demonstrates unique chain-end stability that enables successful diblock copolymer synthesis. When CEMA was added first followed by methyl methacrylate (MMA), a well-defined diblock copolymer was obtained. In contrast, under identical conditions, the sequential addition of 2-bromoethyl methacrylate (BEMA) or 2-iodoethyl methacrylate (IEMA) followed by MMA failed due to instabilities of the propagating chain-end anions derived from the bromo and iodo monomers [1].

Anionic Block Synthesis
Head-to-head
CEMA: Successful diblock with MMA BEMA / IEMA: No diblock formation
Reported to support anionic block copolymerization where bromo/iodo analogs fail.
THF, −78 °C, LiCl; sequential monomer addition.
Anionic polymerization Block copolymers Living polymerization

Polymer Surface Organization: CEMA Polymer Films Exhibit Distinct α-CH3 and CH2 Segregation vs. HEMA Polymer α-CH3 Dominance

Femtosecond sum frequency generation (SFG) spectroscopy reveals that poly(2-chloroethyl methacrylate) (PCEMA) and poly(2-phenoxyethyl methacrylate) both show segregation of both α-CH3 and CH2 groups at the air interface. In contrast, poly(2-hydroxyethyl methacrylate) (PHEMA) exhibits surface dominance solely by the α-CH3 group [1]. This differential surface organization arises from the distinct pendant group chemistry (chloro vs. hydroxy) and directly impacts interfacial properties.

Surface Segregation
Head-to-head
PCEMA: α‑CH₃ + CH₂ groups at interface PHEMA: α‑CH₃ only
Surface chemistry may differ from HEMA-based polymers; affects adhesion and wetting.
SFG spectroscopy at air interface.
Polymer interfaces Surface chemistry SFG spectroscopy

Thermal Stability in Acrylonitrile Copolymers: CEMA Copolymers Show Distinct Early-Stage Degradation Profile vs. Unmodified PAN

Copolymers of acrylonitrile (AN) with 2-chloroethyl methacrylate (CEMA) at 4-14 mol% incorporation exhibit a modified thermal degradation profile compared to polyacrylonitrile (PAN) homopolymer. Thermogravimetric analysis (TGA) in air shows that up to 350°C, the AN-CEMA copolymers undergo slower degradation (8-23% weight loss) compared to PAN (27% weight loss). After 350°C, this trend reverses [1].

Thermal Degradation
Head-to-head
AN–CEMA copolymer: 8–23 % weight loss PAN homopolymer: 27 % up to 350 °C
Modifies early-stage thermal degradation profile in acrylonitrile copolymers.
TGA in air; relevant for carbon fiber precursor stabilization.
Thermal degradation Copolymers TGA

Copolymerization Reactivity: CEMA Exhibits Strongly Preferential Incorporation (r1=19.45) with Diethyl Vinylphosphonate

In free radical copolymerization with diethyl vinylphosphonate (DEVP), 2-chloroethyl methacrylate (CEMA) displays a very high reactivity ratio (r1 = 19.45) while DEVP shows a very low value (r2 = 0.11) [1]. This indicates that CEMA is preferentially incorporated into the copolymer chain and that the resulting copolymer tends toward a gradient or block-like structure.

Reactivity Ratio
Reported
r₁ (CEMA) = 19.45 r₂ (DEVP) = 0.11
Enables gradient copolymer composition control with vinylphosphonates.
Free-radical copolymerization, BPO initiator.
Reactivity ratios Free radical copolymerization Amphiphilic copolymers

Blend Miscibility with Poly(ε-caprolactone): PCEMA Interaction Parameter χ = -0.76 Indicates Strong Exothermic Mixing

Poly(2-chloroethyl methacrylate) (PCEMA) forms miscible blends with poly(ε-caprolactone) (PCL), exhibiting a single composition-dependent glass transition temperature. The Flory-Huggins interaction parameter was determined to be χ = -0.76 for the PCEMA/PCL blend based on melting point depression analysis. For comparison, poly(chloromethyl methacrylate) (PCMMA) with PCL showed χ = -0.82 [1].

Blend Miscibility
Head-to-head
PCEMA / PCL: χ = −0.76 PCMMA / PCL: χ = −0.82
Exothermic mixing with PCL indicates thermodynamic miscibility.
DSC melting-point depression method.
Polymer blends Miscibility Interaction parameters

Recommended Application Scenarios for 2-Chloroethyl Methacrylate Based on Quantitative Differentiation


Living Anionic Synthesis of Well-Defined Block Copolymers

CEMA is the preferred 2-haloethyl methacrylate for researchers synthesizing block copolymers via living anionic polymerization. Unlike its bromo and iodo analogs, CEMA maintains chain-end stability sufficient for sequential monomer addition with methyl methacrylate (MMA), enabling the production of well-defined diblock architectures [1]. This makes CEMA essential for applications requiring precise control over polymer sequence and molecular weight distribution.

Gradient Copolymer Synthesis with Vinylphosphonates

The extremely high reactivity ratio of CEMA (r1 = 19.45) in copolymerization with diethyl vinylphosphonate (DEVP) enables the synthesis of amphiphilic copolymers with pronounced composition gradients [2]. Such materials are valuable for self-assembling systems in aqueous solution, where the controlled distribution of hydrophobic CEMA and hydrophilic DEVP units dictates micelle formation and stability.

Surface-Modified Polymer Coatings with Controlled Interfacial Chemistry

Polymers derived from CEMA exhibit distinct surface segregation behavior compared to those from hydroxyethyl methacrylate (HEMA). PCEMA surfaces present both α-CH3 and CH2 groups at the air interface, while PHEMA surfaces are dominated solely by α-CH3 groups [3]. This differential surface chemistry should be leveraged when designing coatings where specific interfacial functional group presentation influences adhesion, friction, or biocompatibility.

Thermally Tailored Acrylonitrile Copolymers for Carbon Fiber Precursors

Incorporation of CEMA at 4-14 mol% into polyacrylonitrile (PAN) reduces early-stage weight loss during thermal treatment (8-23% vs. 27% for PAN up to 350°C) [4]. This modified degradation profile is advantageous for the stabilization step in carbon fiber manufacturing, where controlled mass loss and exotherm management are critical for fiber quality.

Application
Selection Property
Validation Focus
Living anionic block copolymer synthesis
Chain-end stability under anionic conditions
Diblock formation with MMA; compare with other 2‑haloethyl methacrylates
Gradient copolymer synthesis with vinylphosphonates
Strongly preferential incorporation in radical copolymerization
Composition gradient and self‑assembly behavior in aqueous solution
Surface‑modified polymer coatings
Distinct surface segregation of functional groups
Interfacial α‑CH₃ and CH₂ presentation; compare with HEMA‑based coatings
Thermally tailored acrylonitrile copolymer precursors
Modified early‑stage thermal degradation
Weight loss reduction before 350 °C during stabilization step

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